tert-butyl 2-bromo-1H-indole-1-carboxylate
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Overview
Description
tert-Butyl 2-bromo-1H-indole-1-carboxylate: is a chemical compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their presence in various natural products and pharmaceuticals, exhibiting a wide range of biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-bromo-1H-indole-1-carboxylate typically involves the bromination of an indole derivative followed by esterification. One common method starts with the bromination of 1H-indole-1-carboxylate using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane . The resulting bromo-indole is then reacted with tert-butyl chloroformate in the presence of a base such as triethylamine to yield this compound .
Industrial Production Methods: This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 2-bromo-1H-indole-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura or Stille coupling reactions to form carbon-carbon bonds.
Reduction Reactions: The compound can be reduced to remove the bromine atom, yielding the corresponding indole derivative.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles like sodium azide or potassium thiolate in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Coupling Reactions: Use palladium catalysts and bases like potassium carbonate in solvents such as toluene or ethanol.
Reduction Reactions: Employ reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Major Products:
Substitution Reactions: Yield various substituted indole derivatives depending on the nucleophile used.
Coupling Reactions: Produce biaryl or diaryl compounds.
Reduction Reactions: Result in the formation of the parent indole compound.
Scientific Research Applications
Chemistry: tert-Butyl 2-bromo-1H-indole-1-carboxylate is used as a building block in organic synthesis to create more complex molecules. It serves as a precursor in the synthesis of various indole derivatives, which are valuable in medicinal chemistry .
Biology and Medicine: Indole derivatives, including this compound, have shown potential in biological applications such as anticancer, antiviral, and antimicrobial activities . They are investigated for their ability to interact with biological targets and pathways, making them candidates for drug development .
Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals . Its reactivity and versatility make it a valuable intermediate in various chemical processes .
Mechanism of Action
The mechanism of action of tert-butyl 2-bromo-1H-indole-1-carboxylate is primarily related to its ability to undergo substitution and coupling reactions. These reactions enable the compound to form covalent bonds with biological targets, potentially inhibiting or modifying their function . The exact molecular targets and pathways involved depend on the specific indole derivative formed and its intended application .
Comparison with Similar Compounds
tert-Butyl 5-bromo-1H-indole-1-carboxylate: Another brominated indole derivative with similar reactivity.
tert-Butyl 4-bromo-1H-indole-1-carboxylate: Differing in the position of the bromine atom, affecting its reactivity and applications.
Uniqueness: tert-Butyl 2-bromo-1H-indole-1-carboxylate is unique due to the specific position of the bromine atom, which influences its reactivity and the types of reactions it can undergo. This positional specificity allows for selective functionalization and the creation of diverse indole derivatives .
Properties
IUPAC Name |
tert-butyl 2-bromoindole-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrNO2/c1-13(2,3)17-12(16)15-10-7-5-4-6-9(10)8-11(15)14/h4-8H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUMOIDXWAKVCJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2=CC=CC=C2C=C1Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
249608-77-3 |
Source
|
Record name | tert-butyl 2-bromo-1H-indole-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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